molecular formula C17H12BrN3O3S2 B2989210 (Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-92-6

(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2989210
CAS RN: 865181-92-6
M. Wt: 450.33
InChI Key: YUGVOWVYJCVENT-JZJYNLBNSA-N
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Description

Benzothiazole is a heterocyclic compound that is pervasive in vital bioactive molecules . It has been explored for a variety of therapeutic applications, making it an interesting moiety for designing new broad-spectrum pharmacophores . Benzothiazole and its derivatives have depicted various admirable biological properties in the form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .


Synthesis Analysis

Benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles have been synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . This method, also known as the click reaction, has been used for the formation (synthesis) of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .


Molecular Structure Analysis

The structure of synthesized derivatives can be examined using FTIR, 1H, 13C-NMR, and HRMS techniques . These techniques provide information about the functional groups, carbon and hydrogen atoms in the molecule, and the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles generally involve copper (I) catalyzed azide-alkyne cycloaddition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques. For instance, the appearance, yield, melting point, and spectral data (FTIR, 1H NMR, 13C NMR, and HRMS) can provide valuable information about the compound .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has been explored. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antibacterial Agents

New benzamides and thiazole derivatives have been synthesized and screened for their potential as antifungal agents. The research into these compounds underscores the exploration of novel therapeutic options for treating infections (Narayana et al., 2004). Additionally, other studies have synthesized benzamide derivatives bearing different bioactive moieties, exhibiting significant antibacterial and antifungal activities, highlighting the potential for similar compounds in antimicrobial research (Priya et al., 2006).

Anticancer Research

Indapamide derivatives have been synthesized and evaluated for their proapoptotic activity on melanoma cell lines, showing significant growth inhibition. This suggests the potential of similar benzamide derivatives in cancer research and therapy (Yılmaz et al., 2015).

Synthesis and Characterization

The microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides presents a cleaner, efficient, and faster method for producing these compounds, indicating a potential for streamlined synthesis processes in chemical research (Saeed, 2009).

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, benzothiazole and benzoxazole compounds have been found to possess immense biological importance like antitubercular, anticancer, antiparasitic, antimicrobial, antileishmanial, antioxidant, anti-inflammatory, and anti-malarial activities .

Future Directions

The future directions in the field of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles could involve further exploration of their therapeutic applications. Molecular docking studies could provide new insights for developing these compounds as potential antimicrobial agents . These studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .

properties

IUPAC Name

3-bromo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3S2/c1-2-8-21-14-7-6-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGVOWVYJCVENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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